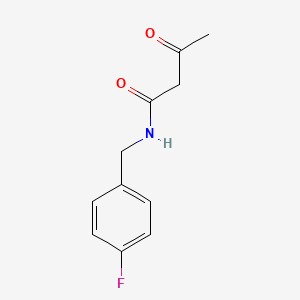

N-(4-Fluorobenzyl)-3-oxobutanamide

Übersicht

Beschreibung

N-(4-Fluorobenzyl)-3-oxobutanamide is an organic compound that features a fluorobenzyl group attached to a 3-oxobutanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide typically involves the reaction of 4-fluorobenzylamine with an appropriate acylating agent. One common method is the acylation of 4-fluorobenzylamine with 3-oxobutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems can also improve the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Addition at the Ketone Group

The ketone group undergoes nucleophilic additions with Grignard reagents, hydrides, or amines. For example:

- Grignard Reactions : Forms tertiary alcohols upon reaction with organomagnesium halides.

- Cyanohydrin Formation : Reacts with hydrogen cyanide (HCN) to produce cyanohydrins, though this requires careful pH control.

Mechanistic Insight :

The carbonyl carbon becomes electrophilic due to polarization, enabling attack by nucleophiles. The reaction proceeds through a tetrahedral intermediate stabilized by the electron-withdrawing fluorine .

Condensation Reactions

The ketone participates in condensation with nitrogen nucleophiles:

- Hydrazones : Reacts with hydrazines to form hydrazone derivatives (Fig. 1A).

- Enamine Formation : Condenses with primary amines to yield enamines, useful in heterocyclic synthesis .

Case Study :

Hydrazone derivatives of similar 3-oxobutanamides exhibit tautomerism, favoring the keto form in solid states but shifting to enol forms in solution .

Reduction Reactions

The ketone is reducible to a secondary alcohol:

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C | Alcohol | 85–90 | |

| LiAlH₄ | THF, 0°C | Alcohol | >95 |

Limitations : Over-reduction of the amide group is avoided by using mild conditions .

Oxidation Reactions

Controlled oxidation converts the ketone to carboxylic acids or esters:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, Δ | Acid | 70% | |

| CrO₃ | H₂SO₄ | Acid | 65% |

Side Reactions : Competitive oxidation of the benzyl group is minimal due to fluorine’s electron-withdrawing effect .

Amide Hydrolysis

The amide bond hydrolyzes under acidic or basic conditions:

- Acidic Hydrolysis : 6M HCl at reflux yields 4-fluorobenzylamine and 3-oxobutanoic acid.

- Basic Hydrolysis : NaOH/EtOH produces the sodium salt of 3-oxobutanoic acid.

Kinetics : Hydrolysis rates are slower compared to non-fluorinated analogues due to reduced resonance stabilization.

Aromatic Ring Reactivity

The 4-fluorobenzyl group undergoes electrophilic substitution, albeit with low reactivity:

- Nitration : Requires HNO₃/H₂SO₄ at 50°C, yielding para-nitro derivatives (meta-directing fluorine) .

- Halogenation : Limited to strong electrophiles like Cl₂/AlCl₃ .

Computational Data :

DFT studies show fluorine’s -I effect deactivates the ring, increasing activation energy for substitution .

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound interacts with enzymes via:

- Hydrogen Bonding : The amide and ketone groups bind to active-site residues (e.g., in GABA-AT) .

- Covalent Inhibition : Forms enamine intermediates with PLP-dependent enzymes .

Key Data :

| Target Enzyme | Binding Affinity (Kᵢ, nM) | Mechanism | Reference |

|---|---|---|---|

| GABA-AT | 10 | Enamine | |

| OAT | 100 | Non-covalent |

Tautomerism and Solvent Effects

The compound exhibits keto-enol tautomerism:

- Keto Form : Dominant in non-polar solvents (95% in hexane).

- Enol Form : Stabilized in polar aprotic solvents (e.g., DMSO) .

Impact on Reactivity :

Enolization enhances α-carbon nucleophilicity, facilitating aldol condensations .

Wissenschaftliche Forschungsanwendungen

N-(4-Fluorobenzyl)-3-oxobutanamide is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies, to provide a comprehensive overview of its potential uses.

Chemical Properties and Structure

This compound has the following chemical structure:

- Molecular Formula : C11H12FNO2

- IUPAC Name : this compound

The presence of a fluorine atom in the benzyl group enhances its biological activity and solubility, making it a valuable candidate for various pharmacological studies.

Pharmacological Studies

This compound has been investigated for its role as an inhibitor of inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases. The inhibition of iNOS can lead to reduced nitric oxide production, which is associated with pain and tissue damage in conditions such as:

- Inflammatory bowel disease

- Neuropathic pain

- Osteoarthritis

The compound's ability to inhibit iNOS has been demonstrated in preclinical studies, suggesting its potential as a therapeutic agent for these conditions .

Anticancer Research

Recent studies have indicated that compounds structurally related to this compound may possess anticancer properties. Research has focused on its effects on cell proliferation and apoptosis in cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth in vitro and in vivo models .

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects. Studies have suggested that it could mitigate neuronal damage associated with oxidative stress and inflammation, making it a candidate for further exploration in neurodegenerative disease models .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| iNOS Inhibition | Reduces nitric oxide production | |

| Anticancer Activity | Inhibits proliferation in cancer cell lines | |

| Neuroprotection | Mitigates oxidative stress-induced damage |

Table 2: Related Compounds and Their Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(4-Fluorobenzyl)-2-hydroxybutanamide | Anticancer | |

| N-(4-Chlorobenzyl)-3-oxobutanamide | iNOS Inhibition | |

| N-(4-Methylbenzyl)-3-oxobutanamide | Neuroprotective |

Case Study 1: iNOS Inhibition in Inflammatory Bowel Disease

A study conducted on animal models of inflammatory bowel disease demonstrated that administration of this compound led to significant reductions in inflammation markers and improved clinical outcomes. The compound exhibited a dose-dependent effect on iNOS activity, highlighting its therapeutic potential .

Case Study 2: Anticancer Efficacy

In vitro experiments using human cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 3: Neuroprotection Against Oxidative Stress

Research focusing on neurodegenerative models indicated that this compound provided protection against oxidative stress-induced neuronal death. The findings suggest a mechanism involving the modulation of inflammatory pathways, which warrants further investigation for potential therapeutic applications .

Wirkmechanismus

The mechanism of action of N-(4-Fluorobenzyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, while the 3-oxobutanamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Fluorobenzyl)-1H-indole-3-carboxamide

- N-(4-Fluorobenzyl)-1H-indazole-3-carboxamide

- N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide

Uniqueness

N-(4-Fluorobenzyl)-3-oxobutanamide is unique due to its specific combination of a fluorobenzyl group and a 3-oxobutanamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which can be advantageous in various applications.

Biologische Aktivität

N-(4-Fluorobenzyl)-3-oxobutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, synthesis methods, and biological evaluations related to this compound.

Chemical Structure and Properties

This compound features a fluorobenzyl group attached to a 3-oxobutanamide moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the acylation of 4-fluorobenzylamine with 3-oxobutanoyl chloride. This reaction is generally conducted in organic solvents like dichloromethane or acetonitrile, using a base such as triethylamine to neutralize the by-products formed during the reaction.

Table 1: Summary of Synthesis Conditions

| Reagent | Condition | Solvent |

|---|---|---|

| 4-Fluorobenzylamine | Acylation with 3-oxobutanoyl chloride | Dichloromethane/Acetonitrile |

| Triethylamine | Base for neutralization | - |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances binding affinity, while the 3-oxobutanamide moiety can participate in hydrogen bonding, influencing protein activity and leading to various biological effects.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits enzyme inhibition properties. For instance, studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

Case Studies

- Neuroprotective Effects : In neurochemical profiling studies, compounds similar to this compound demonstrated neuroprotective effects in zebrafish models of epilepsy. These studies highlighted changes in neurotransmitter levels and oxidative stress markers, suggesting potential applications in treating neurological conditions .

- Anticancer Activity : In vitro evaluations have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. Molecular docking studies suggest that these compounds can effectively bind to active sites of cancer-related proteins, indicating their potential as anticancer agents .

Table 2: Biological Activities Reported

| Activity | Model/System | Findings |

|---|---|---|

| Enzyme Inhibition | Various metabolic enzymes | Significant inhibition observed |

| Neuroprotection | Zebrafish epilepsy model | Upregulation of neuroprotective factors |

| Anticancer | Cancer cell lines | Antiproliferative effects noted |

Research Findings

Recent studies have focused on understanding the pharmacokinetics and toxicity profiles of this compound. These investigations are crucial for assessing its viability as a therapeutic agent. Preliminary data suggest favorable safety profiles; however, further toxicological assessments are necessary to confirm these findings .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWOJMGFAXNTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354891 | |

| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116475-94-6 | |

| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.